

"quantum chemical calculations for 5-Hydroxymethylindane"

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Compound of Interest

Compound Name: **5-Hydroxymethylindane**

Cat. No.: **B1616956**

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Introduction: The Significance of 5-Hydroxymethylindane

5-Hydroxymethylindane is a derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring^[1]. The indane scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules, including treatments for cancer, inflammation, and neurodegenerative diseases^[2] [3]. The addition of a hydroxymethyl (-CH₂OH) group to the indane backbone introduces a site for hydrogen bonding and potential metabolic activity, making its precise structural and electronic characterization crucial for drug design and development.

Quantum chemical calculations offer a powerful, non-experimental method to predict molecular properties with high accuracy. By simulating the molecule at the quantum level, we can determine its most stable three-dimensional geometry, predict its vibrational spectra (FT-IR and FT-Raman), and map its electronic landscape to understand reactivity and intermolecular interactions. This computational approach provides foundational data that can guide synthesis, predict metabolic pathways, and rationalize structure-activity relationships (SAR).

Theoretical Framework: Density Functional Theory (DFT)

The calculations detailed in this guide are based on Density Functional Theory (DFT), a cornerstone of modern computational chemistry. Unlike more computationally expensive ab

initio methods, DFT calculates the properties of a many-electron system based on its electron density, which is a function of only three spatial coordinates. This approach offers an excellent balance of accuracy and computational efficiency, making it ideal for molecules of this size[4].

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set.

- **Functional:** The functional approximates the exchange and correlation energies of the electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a broad range of organic molecules[5].
- **Basis Set:** The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system. It is a triple-zeta basis set, providing flexibility for the valence electrons, and includes diffuse functions (++) to accurately describe lone pairs and anions, as well as polarization functions (d,p) to account for non-spherical electron distribution in bonds[6].

Computational Methodology: A Step-by-Step Protocol

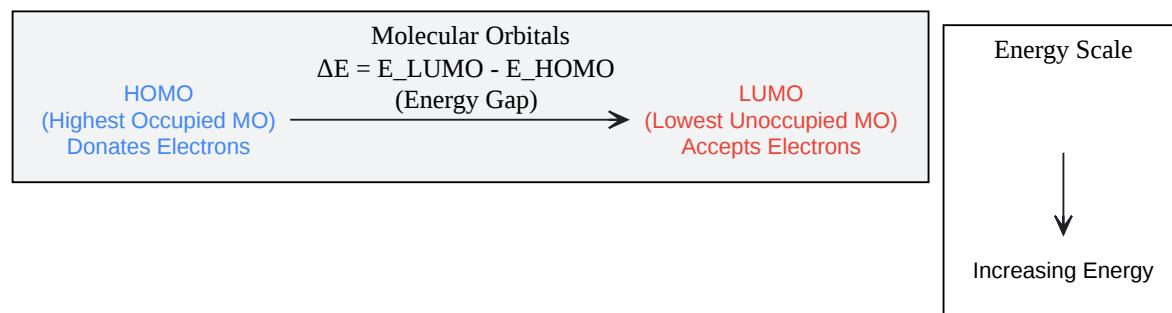
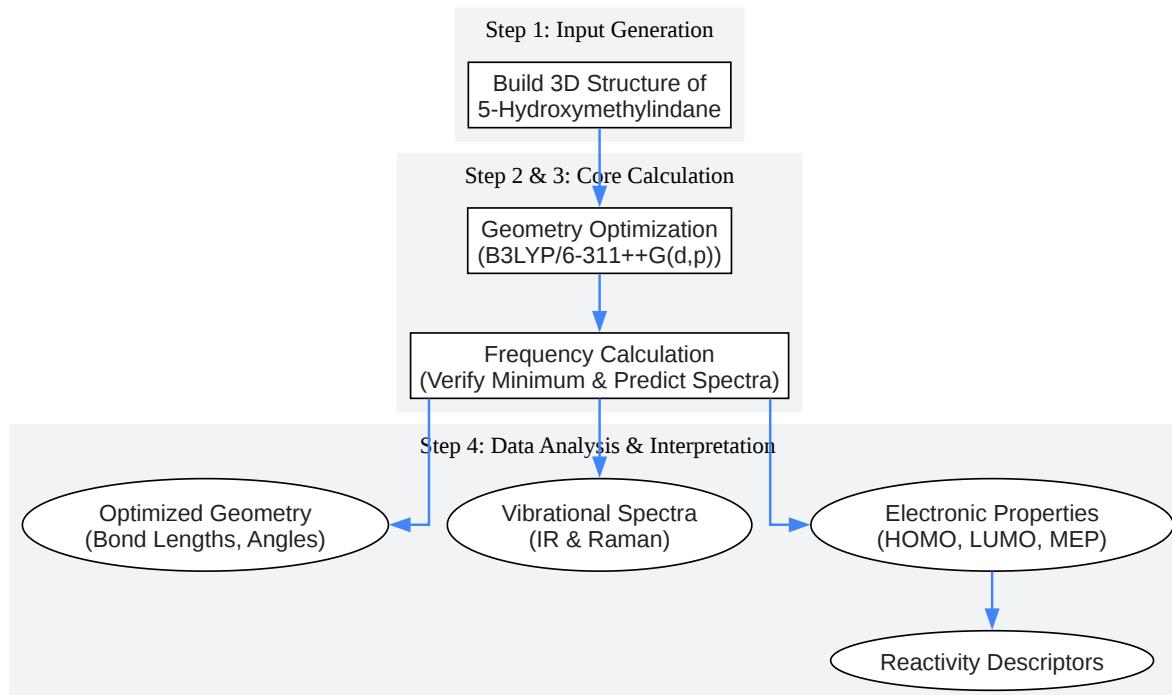
The following protocol outlines a self-validating system for the quantum chemical analysis of **5-Hydroxymethylindane**. All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Experimental Protocol: DFT Calculation Workflow

- Initial Structure Generation:
 - Construct the 3D structure of **5-Hydroxymethylindane** ($C_{10}H_{12}O$)[7] using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw). Ensure correct atom connectivity and basic stereochemistry.
- Geometry Optimization:
 - Perform a full geometry optimization without symmetry constraints. This allows the software to find the lowest energy conformation (the most stable structure).

- Method: B3LYP Functional
- Basis Set: 6-311++G(d,p)
- Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
- Vibrational Frequency Analysis:
 - At the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on the optimized geometry.
 - Purpose: This calculation serves two purposes:
 1. Verification: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further optimization.
 2. Spectroscopic Prediction: The calculation yields the theoretical vibrational modes, which correspond to the peaks in the infrared (IR) and Raman spectra[6]. These frequencies are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.
- Electronic Property Calculation:
 - Using the optimized and verified structure, perform a single-point energy calculation to derive electronic properties.
 - This step yields crucial data including:
 - Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
 - Molecular Electrostatic Potential (MEP).
 - Mulliken atomic charges.
 - Natural Bond Orbital (NBO) analysis.

The entire computational workflow is visualized below.



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